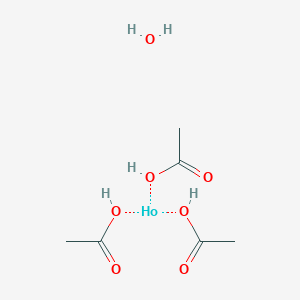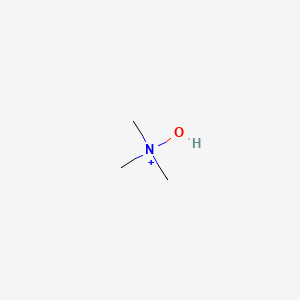
Nicotinamide guanine dinucleotide sodium salt, phospodiesterase and ADP-ribosyl cyclase substrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide guanine dinucleotide sodium salt, phospodiesterase and ADP-ribosyl cyclase substrate, is a biochemical compound that plays a crucial role in various enzymatic reactions. It is a derivative of nicotinamide adenine dinucleotide and serves as a substrate for specific enzymes such as phospodiesterase and ADP-ribosyl cyclase. This compound is essential in studying the specificity and kinetics of these enzymes and is used in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide guanine dinucleotide sodium salt involves multiple steps, starting from the basic building blocks of nicotinamide and guanine. The process typically includes the formation of a dinucleotide structure through a series of phosphorylation and condensation reactions. The reaction conditions often require controlled temperatures, pH levels, and the presence of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods: Industrial production of nicotinamide guanine dinucleotide sodium salt involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide guanine dinucleotide sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in redox reactions and as a substrate for enzymatic activities .
Common Reagents and Conditions: Common reagents used in reactions involving nicotinamide guanine dinucleotide sodium salt include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from reactions involving nicotinamide guanine dinucleotide sodium salt depend on the type of reaction. For example, oxidation reactions may produce oxidized forms of the compound, while reduction reactions yield reduced forms. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
Nicotinamide guanine dinucleotide sodium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a substrate for studying the activity of enzymes such as phospodiesterase and ADP-ribosyl cyclase. In biology, it is used to investigate cellular processes involving cyclic-ADP-ribose and other signaling molecules. In medicine, it is employed in research related to metabolic disorders and aging .
Mechanism of Action
The mechanism of action of nicotinamide guanine dinucleotide sodium salt involves its role as a coenzyme in redox reactions. It participates in the transfer of electrons between molecules, facilitating various biochemical processes. The compound also acts as a substrate for enzymes like phospodiesterase and ADP-ribosyl cyclase, which catalyze the formation of cyclic-ADP-ribose and other signaling molecules. These enzymes play a crucial role in cellular signaling pathways and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds:
- Nicotinamide adenine dinucleotide
- Nicotinamide hypoxanthine dinucleotide
- Nicotinamide mononucleotide
- Nicotinic acid adenine dinucleotide
Uniqueness: Nicotinamide guanine dinucleotide sodium salt is unique due to its specific role as a substrate for phospodiesterase and ADP-ribosyl cyclase. Unlike other similar compounds, it is particularly suited for studying the specificity and kinetics of these enzymes. Its structure allows it to participate in unique biochemical reactions that are not possible with other dinucleotide analogs .
Properties
Molecular Formula |
C21H28N7O15P2+ |
|---|---|
Molecular Weight |
680.4 g/mol |
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H27N7O15P2/c22-16(33)8-2-1-3-27(4-8)19-14(31)12(29)9(41-19)5-39-44(35,36)43-45(37,38)40-6-10-13(30)15(32)20(42-10)28-7-24-11-17(28)25-21(23)26-18(11)34/h1-4,7,9-10,12-15,19-20,29-32H,5-6H2,(H6-,22,23,25,26,33,34,35,36,37,38)/p+1 |
InChI Key |
NCFRZZVNRVEQJK-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)




